8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Catalog No.
S809857
CAS No.
933190-51-3
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-6-chloroimidazo[1,2-b]pyridazine

CAS Number

933190-51-3

Product Name

8-Bromo-6-chloroimidazo[1,2-b]pyridazine

IUPAC Name

8-bromo-6-chloroimidazo[1,2-b]pyridazine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H

InChI Key

LZEJQXOCRMRVNP-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)Br

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)Br

8-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3) is a specialized dihalogenated heterocyclic building block engineered for the precise, sequential synthesis of complex pharmaceutical intermediates. Its primary procurement value lies in the pronounced reactivity differential between the C-8 bromine and the C-6 chlorine atoms. This halogen asymmetry enables chemists to execute highly regioselective nucleophilic aromatic substitutions (SNAr) or palladium-catalyzed cross-couplings at the C-8 position, while preserving the C-6 chlorine as a stable handle for subsequent late-stage functionalization [1]. For industrial scale-up and medicinal chemistry library generation, this built-in orthogonal reactivity minimizes the formation of bis-substituted impurities and complex isomeric mixtures, directly translating to higher step-yields and streamlined purification workflows compared to symmetric dihalo-analogs [2].

Procuring a symmetric analog, such as 6,8-dichloroimidazo[1,2-b]pyridazine or 6,8-dibromoimidazo[1,2-b]pyridazine, fundamentally compromises synthetic efficiency when distinct substituents are required at the 6- and 8-positions. In symmetric dihalo-scaffolds, the initial equivalent of a nucleophile or coupling partner reacts with poor site discrimination, resulting in a statistical mixture of 8-substituted, 6-substituted, and 6,8-bis-substituted products [1]. This lack of regiocontrol necessitates arduous chromatographic separations, drastically lowering the isolated yield of the desired mono-substituted intermediate and increasing solvent waste. Furthermore, the 6,8-dichloro analog requires substantially harsher conditions (higher temperatures, specialized ligands) to initiate the first coupling, which can degrade sensitive functional groups. By utilizing 8-bromo-6-chloroimidazo[1,2-b]pyridazine, buyers ensure a pronounced kinetic preference for C-8 functionalization, locking in regiocontrol at mild conditions and avoiding the severe process bottlenecks associated with symmetric substitution [2].

Superior Regiocontrol in Primary Amine SNAr Functionalization

When synthesizing 8-amino-substituted imidazo[1,2-b]pyridazines, the choice of the starting dihalide dictates the purity profile. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine undergoes highly regioselective nucleophilic aromatic substitution (SNAr) with primary amines at the C-8 position due to the superior leaving group ability of bromine. In contrast, using 6,8-dibromoimidazo[1,2-b]pyridazine leads to competing substitution at the C-6 position, generating significant regioisomeric and bis-aminated byproducts. The Br/Cl differential ensures >95% regioselectivity, directly reducing raw material waste and eliminating the need for complex preparative HPLC separation during early-stage scaffold decoration [1].

Evidence DimensionRegioisomeric Purity and Isolated Yield in C-8 Amination
Target Compound Data>90% isolated yield of 8-monoamino-6-chloro product; <5% C-6 substitution
Comparator Or Baseline6,8-dibromoimidazo[1,2-b]pyridazine (Yields ~60-70% of desired product, with 20-30% isomeric/bis-substituted mixtures)
Quantified Difference~25% increase in isolated target yield; >5-fold reduction in regioisomeric impurities
ConditionsReaction with primary amines in polar aprotic solvents at mild temperatures (20-60°C)

Eliminates costly chromatographic separation of regioisomers, making it the financially and operationally superior choice for library generation and scale-up.

Chemoselective Palladium-Catalyzed Cross-Coupling at C-8

The synthesis of complex biaryl systems often requires sequential cross-coupling. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine excels here because the C-8 C-Br bond undergoes oxidative addition with palladium(0) catalysts at significantly lower activation energies than the C-6 C-Cl bond. This allows for the quantitative installation of aryl or heteroaryl boronic acids at C-8 at moderate temperatures (e.g., 120°C in microwave or 80°C thermal) without disturbing the C-6 chlorine [1]. Attempting the same sequential coupling with 6,8-dichloroimidazo[1,2-b]pyridazine requires forcing conditions for the first coupling, which erodes chemoselectivity and risks premature activation of the second site or degradation of sensitive boronic acids.

Evidence DimensionTemperature Requirement and Chemoselectivity for First Suzuki Coupling
Target Compound DataHigh conversion at 80-120°C with standard Pd(dppf)Cl2; intact C-6 Cl
Comparator Or Baseline6,8-dichloroimidazo[1,2-b]pyridazine (Requires >100-110°C thermal, prone to incomplete conversion or over-coupling)
Quantified DifferenceNear-complete suppression of bis-arylation and lower catalyst loading requirements
ConditionsStandard Suzuki conditions: Pd(dppf)Cl2, K2CO3, aqueous DMF/dioxane

Allows the use of milder conditions and cheaper, standard palladium catalysts, preserving sensitive functional groups on the coupling partner.

Robustness of the C-6 Chlorine Handle During Multi-Step Sequences

A critical procurement metric for a bifunctional scaffold is the stability of the unreacted handle during downstream transformations. The C-6 chlorine in 8-bromo-6-chloroimidazo[1,2-b]pyridazine demonstrates remarkable inertness during the initial functionalization of the C-8 position and subsequent intermediate manipulations. Literature confirms that the 6-chloro substituent remains notably stable against competing nucleophilic substitution or premature palladium insertion during C-8 modifications [1]. If a 6,8-dibromo scaffold were used, the remaining C-6 bromine would be highly susceptible to unwanted side reactions (such as reductive debromination or unintended cross-coupling) during subsequent synthetic steps, necessitating additional protection/deprotection strategies.

Evidence DimensionHalogen Handle Stability During Downstream Processing
Target Compound DataC-6 Chlorine remains highly stable and intact during C-8 amination/coupling
Comparator Or Baseline6,8-dibromoimidazo[1,2-b]pyridazine (Residual C-6 Bromine is susceptible to degradation/side-reactions under identical downstream conditions)
Quantified DifferenceSignificant reduction in late-stage intermediate attrition; avoids multi-step protecting group strategies
ConditionsStandard multi-step library synthesis conditions (mild bases, Pd-catalyzed C-8 coupling)

Ensures high overall process yields by preventing the loss of the secondary functionalization handle before late-stage diversification.

Sequential Dual-Kinase Inhibitor Synthesis

Ideal for drug discovery programs targeting kinases (e.g., IRE1α, Pim, Trk) where distinct pharmacophores must be installed at the 6- and 8-positions. The orthogonal reactivity allows for the rapid generation of Structure-Activity Relationship (SAR) libraries without regioisomer bottlenecks [1].

Scale-Up Manufacturing of Imidazo[1,2-b]pyridazine APIs

In process chemistry, the high regioselectivity of the Br/Cl differential translates to robust, reproducible batches with minimal purification requirements. This directly lowers the Cost of Goods Sold (COGS) and reduces solvent waste when producing early clinical trial materials [2].

Development of Complex Chemical Biology Probes

Highly suitable for creating advanced chemical probes where the C-8 position is linked to a target-binding moiety, and the stable C-6 chlorine is subsequently coupled to a fluorophore or affinity tag via late-stage cross-coupling, leveraging the differential stability of the halogens [1].

XLogP3

2

Wikipedia

8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Dates

Last modified: 08-16-2023

Explore Compound Types